Cas no 20595-53-3 (3-(3,5-Dichlorophenyl)acrylic acid)

3-(3,5-Dichlorophenyl)acrylic acid is a chlorinated aromatic acrylic acid derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a conjugated double bond and electron-withdrawing dichlorophenyl substituents, enhancing reactivity in Michael additions, cyclizations, and polymerizations. The compound exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in cross-coupling reactions and as a precursor for bioactive molecules. Its high purity and well-defined molecular structure make it suitable for research and industrial processes requiring precise functionalization. The dichlorophenyl group further contributes to its utility in agrochemical and medicinal chemistry applications.
3-(3,5-Dichlorophenyl)acrylic acid structure
20595-53-3 structure
Product Name:3-(3,5-Dichlorophenyl)acrylic acid
CAS No:20595-53-3
MF:C9H6Cl2O2
MW:217.0487408638
MDL:MFCD00179444
CID:1068073
PubChem ID:6442148
Update Time:2025-06-11

3-(3,5-Dichlorophenyl)acrylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-Dichlorophenyl)acrylic acid
    • (2E)-3-(3,5-Dichlorophenyl)acrylic acid
    • (E)-3-(3,5-dichlorophenyl)acrylic acid
    • 3-(3,5-dichlorophenyl)-2-propenoic acid
    • 3-(3,5-dichlorophenyl)-acrylic acid
    • 3,5-Dichlorocinnamic acid
    • 3,5-dichloro-trans-cinnamic acid
    • 3,5-Dichlor-trans-zimtsaeure
    • trans 3-(3,5-dichlorophenyl)-2-propenoic acid
    • MDL: MFCD00179444
    • Inchi: 1S/C9H6Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+
    • InChI Key: HJKSYRZNDJQTJQ-OWOJBTEDSA-N
    • SMILES: ClC1C=C(C=C(/C=C/C(=O)O)C=1)Cl

Computed Properties

  • Exact Mass: 215.97400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 37.30000
  • LogP: 3.09120

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3-(3,5-Dichlorophenyl)acrylic acid Production Method

3-(3,5-Dichlorophenyl)acrylic acid Related Literature

Additional information on 3-(3,5-Dichlorophenyl)acrylic acid

Introduction to 3-(3,5-Dichlorophenyl)acrylic acid (CAS No. 20595-53-3) and Its Applications in Modern Chemical Biology

3-(3,5-Dichlorophenyl)acrylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 20595-53-3, is a significant compound in the realm of chemical biology and pharmaceutical research. This organic acid, characterized by its dichlorophenyl substituent and acrylic functional group, has garnered attention due to its versatile structural properties and potential applications in drug discovery and material science.

The molecular structure of 3-(3,5-Dichlorophenyl)acrylic acid consists of a phenyl ring substituted with two chlorine atoms at the 3rd and 5th positions, attached to a carboxylic acid group and an acrylic double bond. This unique configuration imparts distinct reactivity and binding capabilities, making it a valuable intermediate in synthetic chemistry. The presence of electron-withdrawing chlorine atoms enhances the electrophilicity of the aromatic ring, facilitating various coupling reactions essential for medicinal chemistry.

In recent years, 3-(3,5-Dichlorophenyl)acrylic acid has been explored for its role in developing novel therapeutic agents. Its structural framework aligns well with the pharmacophoric requirements of several drug classes, including kinase inhibitors and anti-inflammatory compounds. Researchers have leveraged its reactivity to synthesize derivatives with enhanced biological activity. For instance, studies have demonstrated its utility in constructing small-molecule inhibitors targeting aberrant signaling pathways involved in cancer and inflammatory diseases.

One of the most compelling aspects of 3-(3,5-Dichlorophenyl)acrylic acid is its incorporation into peptidomimetics and protease inhibitors. The acrylic moiety serves as a scaffold for designing molecules that mimic peptide sequences while maintaining stability and bioavailability. Such peptidomimetics are particularly valuable in treating conditions where natural peptides exhibit poor pharmacokinetic profiles. The dichlorophenyl group further contributes to binding affinity by interacting with specific residues in target proteins, enhancing the efficacy of the final therapeutic compound.

Advances in computational chemistry have also highlighted the potential of 3-(3,5-Dichlorophenyl)acrylic acid as a building block for structure-based drug design. Molecular docking simulations indicate that its rigid aromatic core can effectively occupy binding pockets in enzymes and receptors. This has spurred interest in its use as a lead compound for high-throughput screening campaigns aimed at identifying new drug candidates. The compound’s compatibility with various functionalization strategies allows medicinal chemists to fine-tune its properties for optimal pharmacological outcomes.

Material science applications of 3-(3,5-Dichlorophenyl)acrylic acid are equally noteworthy. Its ability to undergo polymerization under controlled conditions makes it suitable for creating advanced materials with tailored mechanical and optical properties. Researchers have investigated its use in developing photoactive polymers and coatings that exhibit enhanced durability and functionality. These materials find applications in electronics, photonics, and biomedical devices, where precise molecular engineering is crucial.

The synthesis of 3-(3,5-Dichlorophenyl)acrylic acid typically involves chlorination reactions on a phenyl derivative followed by carboxylation at the acrylic position. Recent methodologies have focused on greener synthetic routes to minimize environmental impact while maintaining high yields. Catalytic processes employing transition metals have been particularly effective in achieving selective transformations without excessive waste generation. Such innovations align with the growing emphasis on sustainable practices in chemical manufacturing.

Evaluation of 3-(3,5-Dichlorophenyl)acrylic acid derivatives has revealed promising results in preclinical studies. Compounds derived from this scaffold have demonstrated inhibitory effects on key enzymes implicated in metabolic disorders and neurodegenerative diseases. The dichlorophenyl group’s ability to modulate electron density across the aromatic ring has been pivotal in optimizing bioactivity. Further research is ongoing to elucidate mechanisms of action and explore new therapeutic indications.

The future prospects for 3-(3,5-Dichlorophenyl)acrylic acid are bright, driven by ongoing discoveries in chemical biology and interdisciplinary collaborations between academia and industry. As computational tools become more sophisticated, the potential for designing novel derivatives with tailored properties will only increase. Moreover, advancements in synthetic methodologies will continue to streamline access to this versatile compound, fostering innovation across multiple scientific domains.

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